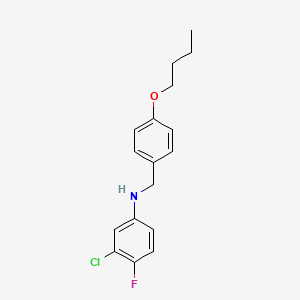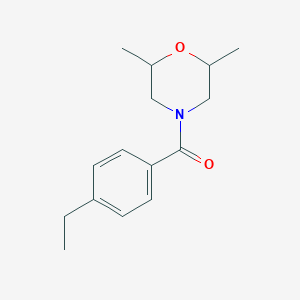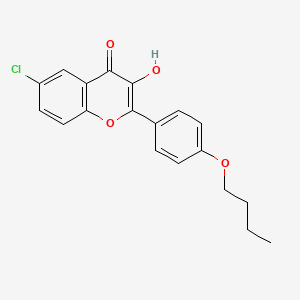
2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl N'-phenylimidothiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl N'-phenylimidothiocarbamate, also known as AG490, is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway plays a crucial role in regulating cell growth, differentiation, and survival, and is dysregulated in many diseases, including cancer, inflammation, and autoimmune disorders. AG490 has been extensively studied for its potential therapeutic applications in these diseases.
Mécanisme D'action
2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl N'-phenylimidothiocarbamate inhibits the JAK/STAT signaling pathway by binding to the ATP-binding site of JAK kinases, preventing their activation and subsequent phosphorylation of STAT proteins. This leads to the inhibition of downstream gene expression and cellular processes regulated by the JAK/STAT pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and neuroprotection. This compound has also been shown to modulate the expression of various genes involved in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl N'-phenylimidothiocarbamate in lab experiments is its high potency and specificity for the JAK/STAT pathway, which allows for selective inhibition of this pathway without affecting other signaling pathways. However, one limitation of using this compound is its potential off-target effects, which may lead to unintended consequences in experimental systems.
List of
Orientations Futures
1. Development of more potent and selective JAK/STAT inhibitors based on the structure of 2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl N'-phenylimidothiocarbamate.
2. Investigation of the potential therapeutic applications of this compound in other diseases, such as diabetes, cardiovascular disease, and infectious diseases.
3. Study of the mechanisms underlying the neuroprotective effects of this compound and its potential applications in the treatment of neurodegenerative diseases.
4. Exploration of the potential combination therapies involving this compound and other chemotherapeutic agents or immunotherapies in cancer treatment.
5. Investigation of the potential use of this compound as a tool for studying the JAK/STAT pathway and its role in cellular processes.
In conclusion, this compound is a potent inhibitor of the JAK/STAT signaling pathway with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied. Further research is needed to explore its potential therapeutic applications in other diseases and to develop more potent and selective JAK/STAT inhibitors based on the structure of this compound.
Méthodes De Synthèse
2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl N'-phenylimidothiocarbamate can be synthesized through a multi-step process starting with the reaction of p-anisidine with ethyl chloroformate to form an intermediate, which is then reacted with 4-propoxybenzoyl chloride to form the key intermediate, this compound. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl N'-phenylimidothiocarbamate has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound has been shown to inhibit cell proliferation and induce apoptosis in a variety of cancer cell lines, including breast, prostate, and lung cancer. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In inflammation and autoimmune disorders, this compound has been shown to inhibit cytokine signaling and reduce inflammation in animal models of rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. This compound has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Propriétés
IUPAC Name |
[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl] N'-phenylcarbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-2-12-26-16-10-8-15(9-11-16)23-18(24)13-17(19(23)25)27-20(21)22-14-6-4-3-5-7-14/h3-11,17H,2,12-13H2,1H3,(H2,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPQLQWTULVLKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=NC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 3-[(4-iodobenzoyl)amino]-4-methylbenzoate](/img/structure/B5199468.png)
![5-{[(4,5-diphenyl-1H-imidazol-2-yl)thio]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5199477.png)
![2,4-difluoro-N-{[5-(2-methoxyethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B5199484.png)
![1-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-4-phenylpiperazine](/img/structure/B5199498.png)


![(2R*,6S*)-4-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-2,6-dimethylmorpholine](/img/structure/B5199527.png)
![N-methyl-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[(3-phenyl-5-isoxazolyl)methyl]acetamide](/img/structure/B5199532.png)


![N-(4-{[(2,4-dichlorophenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5199542.png)


![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B5199564.png)
